molecular formula C22H15ClN4OS B12013666 2-chloro-6-phenyl-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

2-chloro-6-phenyl-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B12013666
M. Wt: 418.9 g/mol
InChI Key: MKAZSGCJLVNLBJ-UHFFFAOYSA-N
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Description

2-chloro-6-phenyl-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple heterocyclic rings, which contribute to its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-phenyl-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of hydrazonoyl halides with suitable precursors in the presence of catalysts like triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-phenyl-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-chloro-6-phenyl-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to fit into the active sites of target proteins, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-chloro-6-phenyl-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine apart is its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H15ClN4OS

Molecular Weight

418.9 g/mol

IUPAC Name

4-chloro-9-phenyl-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C22H15ClN4OS/c23-14-8-9-16-15(11-14)19-18(21(28-16)13-5-2-1-3-6-13)20(17-7-4-10-29-17)27-22(26-19)24-12-25-27/h1-12,20-21H,(H,24,25,26)

InChI Key

MKAZSGCJLVNLBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NC=NN5C3C6=CC=CS6

Origin of Product

United States

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